3-Methyl-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}butanoic acid dihydrochloride
Overview
Description
“3-Methyl-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}butanoic acid dihydrochloride” is a chemical compound . It is related to the thiazole group, which is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds .
Molecular Structure Analysis
The molecular formula of the compound is C10H16N2O2S•2HCl, and its molecular weight is 301.23 . It contains a thiazole ring, which is planar and characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
The compound is likely to have properties similar to other thiazole derivatives. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Synthesis of Anti-HCV Drug Intermediates : A study by Chenhon, A. (2015) in the "Chinese Journal of Pharmaceuticals" described the synthesis of 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol, an important intermediate for the anti-HCV drug simeprevir. This process involved several steps starting from 3-methyl-2-butanone, highlighting the compound's role in complex organic syntheses (Chenhon, 2015).
Preparation of Alkyl-2-Nitraminothiazoles : Research by Kasman, S. and Taurins, A. (1956) in the "Canadian Journal of Chemistry" involved the synthesis of 1-Chloro-3-methyl-2-butanone and 2-amino-4-isopropylthiazole, leading to the production of alkyl-2-nitraminothiazoles. These compounds have potential applications in various chemical reactions and products (Kasman & Taurins, 1956).
Decarboxylation of Pyruvate by Thiamine Analogues : Yount, R. and Metzler, D. (1959) in "The Journal of Biological Chemistry" explored the decarboxylation of pyruvate using thiamine analogues. This research could provide insights into biochemical processes and the potential for creating novel thiamine derivatives (Yount & Metzler, 1959).
Synthesis of Antimicrobial Compounds : A study by Al Dulaimy, Z. K. et al. (2017) in the "Ibn Al-Haitham Journal For Pure And Applied Science" focused on synthesizing 2-Amino-5-aryl- 1,3-thiazole-4-carboxylic acid derivatives, demonstrating the compound's relevance in creating new antimicrobial agents (Al Dulaimy et al., 2017).
properties
IUPAC Name |
3-methyl-2-[(2-methyl-1,3-thiazol-4-yl)methylamino]butanoic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S.2ClH/c1-6(2)9(10(13)14)11-4-8-5-15-7(3)12-8;;/h5-6,9,11H,4H2,1-3H3,(H,13,14);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MINVECQBTXJRLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CNC(C(C)C)C(=O)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}butanoic acid dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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